Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione
Description
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione is a polycyclic organic compound characterized by a fully hydrogenated bicyclic framework with two ketone groups at positions 3 and 6. Its structure consists of fused cyclopentane rings, resulting in a rigid, three-dimensional geometry.
Properties
CAS No. |
98230-16-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tetracyclo[7.2.1.04,11.06,10]dodecane-5,12-dione |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14/h5-10H,1-4H2 |
InChI Key |
LOBDTEAMNCFGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C1C(=O)C4C3C(C2=O)CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not widely published. general synthetic strategies may include cyclization reactions, reduction processes, and functional group modifications to achieve the desired polycyclic structure .
Industrial Production Methods
The compound is usually produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione is not well-defined, as it is primarily used in early-stage research. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups .
Comparison with Similar Compounds
Ergost-25-ene-3,6-dione,5,12-dihydroxy-, (5.alpha.,12.beta.)
This steroidal diketone, identified in Solanum torvum extracts, shares the 3,6-dione functional groups with the target compound. However, its backbone is derived from ergostane, a tetracyclic triterpene, contrasting with the bicyclic framework of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione. Molecular docking studies demonstrate its high binding affinity (-9.2 kcal/mol) against BRCA1, exceeding that of doxorubicin (-8.5 kcal/mol) . Pharmacokinetic analyses reveal favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties comparable to synthetic anticancer drugs .
Dicyclopentadiene (DCPD; 4,7-Methano-1H-Indene, 3A,4,7,7A-Tetrahydro-)
DCPD, a dimer of cyclopentadiene, shares a bicyclic skeleton but lacks ketone groups and full hydrogenation. It is industrially significant in resin production and polymerization. Unlike this compound, DCPD exhibits acute toxicity (LC50: 146 ppm in rats) and is classified as a hazardous air pollutant .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (Water) |
|---|---|---|---|---|
| This compound | C₁₄H₁₈O₂ | 218.29 | Two ketones | Low (hydrophobic) |
| Ergost-25-ene-3,6-dione | C₂₈H₄₂O₄ | 442.63 | Two ketones, two hydroxyl | Moderate (polar) |
| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | Diene | Insoluble |
Research Findings and Gaps
- Ergost-25-ene-3,6-dione exemplifies how diketone functionality can enhance target binding in cancer therapeutics, suggesting structural motifs that this compound might exploit .
- Dicyclopentadiene highlights the importance of functionalization: hydrogenation and ketone addition (as in the target compound) could mitigate toxicity while enabling biomedical applications .
- Critical gaps exist in the experimental validation of this compound’s bioactivity, pharmacokinetics, and synthetic scalability.
Biological Activity
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione (C₁₂H₁₄O₂) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.244 g/mol
- CAS Number : 104487-92-5
Synthesis
The synthesis of this compound typically involves cyclization reactions that yield the desired bicyclic structure. However, specific synthetic routes are not extensively documented in the literature. The compound is often produced as part of broader chemical investigations into related structures.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds with similar structural features have been shown to inhibit the proliferation of various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the p53-MDM2 pathway and inhibiting growth factor receptors like EGFR .
- In vitro studies demonstrated that derivatives of similar compounds can arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancerous cells .
- Case Studies :
Enzyme Inhibition
Research has also highlighted the potential of this compound as an enzyme inhibitor. Compounds within this structural class have shown promise in inhibiting specific enzymes involved in cancer progression and inflammation.
Toxicity Assessment
While exploring its biological activity, it is crucial to assess the compound's toxicity profile. Preliminary studies suggest that compounds with similar structures may exhibit moderate toxicity to normal cells alongside their anticancer effects. For instance, toxicity assessments using Daphnia magna have been employed to evaluate environmental impacts and potential toxicity mechanisms associated with these compounds .
Comparative Analysis
To better understand the unique properties of this compound compared to other compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| This compound | C₁₂H₁₄O₂ | Moderate to High | Moderate |
| Indole Derivative A | C₁₃H₁₅N₃O | High (IC50 = 12 nM) | Low |
| Indole Derivative B | C₁₂H₁₄O₂ | Moderate | Moderate |
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